Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate
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Overview
Description
Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an amino group and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate typically involves the esterification of [3-amino-4-(methoxymethoxy)phenyl]acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[3-amino-4-(methoxymethoxy)phenyl]acetic acid+ethanolsulfuric acidethyl [3-amino-4-(methoxymethoxy)phenyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ethyl [3-nitro-4-(methoxymethoxy)phenyl]acetate.
Reduction: Formation of [3-amino-4-(methoxymethoxy)phenyl]ethanol.
Substitution: Formation of ethyl [3-amino-4-(substituted)phenyl]acetate.
Scientific Research Applications
Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active phenylacetic acid derivative. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [3-amino-4-(methoxy)phenyl]acetate
- Ethyl [3-amino-4-(ethoxymethoxy)phenyl]acetate
- Ethyl [3-amino-4-(hydroxymethoxy)phenyl]acetate
Uniqueness
Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and stability compared to similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
824402-46-2 |
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Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 2-[3-amino-4-(methoxymethoxy)phenyl]acetate |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)7-9-4-5-11(10(13)6-9)17-8-15-2/h4-6H,3,7-8,13H2,1-2H3 |
InChI Key |
VBXOYVXUCHICNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OCOC)N |
Origin of Product |
United States |
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